molecular formula C20H23ClN6 B5884020 1-(2-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine

1-(2-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B5884020
M. Wt: 382.9 g/mol
InChI Key: RCBFATPDENRILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for its significant biological activities and applications in medicinal chemistry. The pyrazolo[3,4-d]pyrimidine scaffold is a core structure in numerous pharmacologically active compounds, including those with antiviral, antibacterial, and anti-inflammatory activities.

Synthesis Analysis

Pyrazolo[3,4-d]pyrimidines, including variants similar to the compound , are synthesized through various chemical reactions involving heterocyclic amines and different synthetic routes. For instance, the synthesis of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines showcases the complexity and diversity in the synthetic approaches used to create these compounds (Trilleras et al., 2008).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by their ability to form hydrogen-bonded sheets and three-dimensional frameworks, which are crucial for their biological activities. These structures are influenced by the substitution patterns on the pyrazolo[3,4-d]pyrimidine core (Trilleras et al., 2008).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6/c1-15(2)12-25-7-9-26(10-8-25)19-17-11-24-27(20(17)23-14-22-19)13-16-5-3-4-6-18(16)21/h3-6,11,14H,1,7-10,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBFATPDENRILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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